
(2-Chloro-4,6-difluorophenyl)boronic acid
Vue d'ensemble
Description
“(2-Chloro-4,6-difluorophenyl)boronic acid” is a type of boronic acid that is used as a reagent in Suzuki-Miyaura coupling reactions . It is also used in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives . It is often used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
Synthesis Analysis
Boronic acids, such as “(2-Chloro-4,6-difluorophenyl)boronic acid”, are often used in the synthesis of various compounds. They are particularly useful in Suzuki-Miyaura coupling reactions . The synthetic processes used to obtain these active compounds are well-known and relatively simple .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-4,6-difluorophenyl)boronic acid” is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The molecular formula is CHBFO and it has an average mass of 157.911 Da .
Chemical Reactions Analysis
“(2-Chloro-4,6-difluorophenyl)boronic acid” is involved in various chemical reactions. For instance, it is used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also used in the synthesis of highly efficient phosphorescent iridium (III) complexes, which are used for light-emitting diodes .
Physical And Chemical Properties Analysis
“(2-Chloro-4,6-difluorophenyl)boronic acid” is an off-white to light beige or yellow powder . It has a molecular weight of 192.36 g/mol .
Applications De Recherche Scientifique
Sensing Applications
(2-Chloro-4,6-difluorophenyl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is fundamental for the development of both homogeneous assays and heterogeneous detection systems. The compound’s boronic acid group can form reversible covalent complexes with sugars and other diols, making it a valuable tool for the detection of these substances in biological and environmental samples.
Therapeutic Development
This compound has shown potential in the development of therapeutics. Boronic acids, including (2-Chloro-4,6-difluorophenyl)boronic acid , have been effective as inhibitors of various enzymes . This property is particularly useful in the design of selective inhibitors for enzymes like human ClpXP, a protease present in mitochondria, which is a target for therapeutic intervention in several diseases.
Protein Manipulation and Modification
The interaction of boronic acids with proteins allows for their manipulation and modification. This is crucial in the field of proteomics, where (2-Chloro-4,6-difluorophenyl)boronic acid can be used to label proteins or to modify their function . This application is significant for understanding protein function and for developing new biotechnological tools.
Separation Technologies
Boronic acids are employed in separation technologies due to their specific binding to cis-diols found in carbohydrates . (2-Chloro-4,6-difluorophenyl)boronic acid can be used in chromatography and other separation methods to isolate and purify biomolecules, which is essential for analytical and preparative purposes in research.
Electrophoresis of Glycated Molecules
In the field of glycobiology, (2-Chloro-4,6-difluorophenyl)boronic acid is used for the electrophoresis of glycated molecules . This application is important for the analysis of glycosylated proteins and lipids, which have implications in diabetes research and diagnostics.
Building Materials for Analytical Methods
The compound serves as a building material for microparticles and polymers used in analytical methods . These materials are designed to interact with specific analytes, enabling the detection and quantification of these substances in complex mixtures.
Organic Semiconductor Synthesis
(2-Chloro-4,6-difluorophenyl)boronic acid: is a substrate in the synthesis of organic semiconductors through reactions like the Suzuki–Miyaura coupling . It is used to prepare key intermediates for the synthesis of difluorinated oligophenyls, which are applicable in the creation of organic electronic devices.
Controlled Release Systems
In pharmaceutical applications, boronic acids are incorporated into polymers for the controlled release of drugs such as insulin . This application is particularly relevant for the development of responsive drug delivery systems that can adjust the release rate based on the concentration of analytes like glucose in the patient’s body.
Orientations Futures
The use of boronic acids, such as “(2-Chloro-4,6-difluorophenyl)boronic acid”, in the synthesis of various compounds is a promising area of research. These compounds have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Propriétés
IUPAC Name |
(2-chloro-4,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKSBWKPNRLZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263498 | |
| Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,6-difluorophenyl)boronic acid | |
CAS RN |
1373393-48-6 | |
| Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373393-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-4,6-difluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1429066.png)
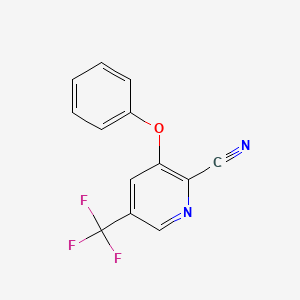

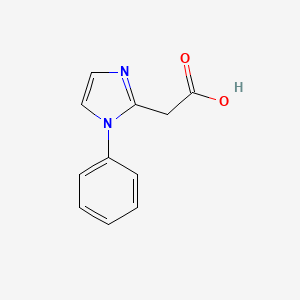

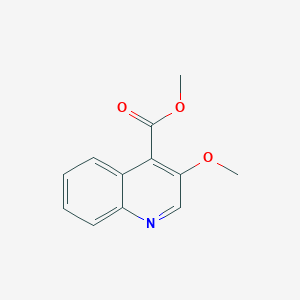
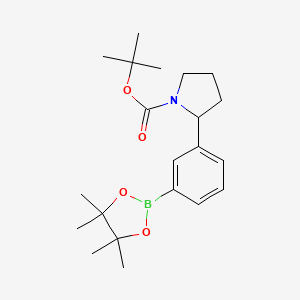
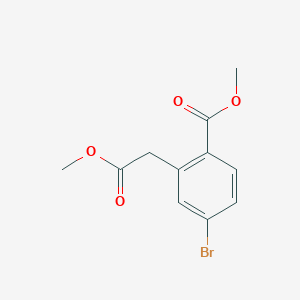


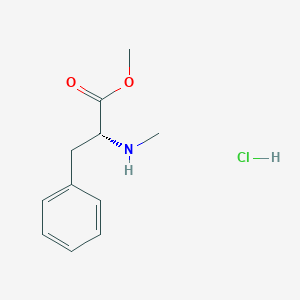
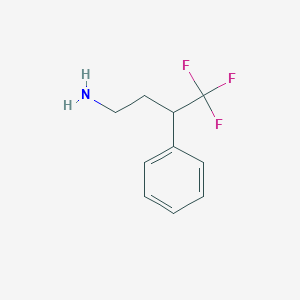
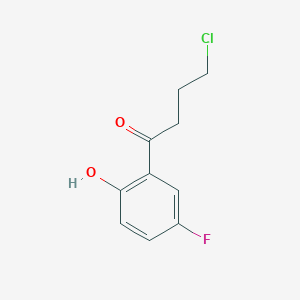
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)